

Application Notes and Protocols for In Vivo Evaluation of GSK356278

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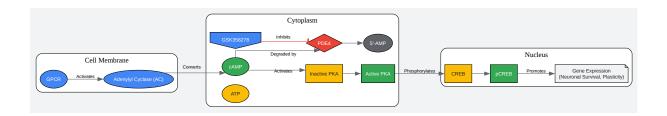
Compound of Interest		
Compound Name:	GSK356278	
Cat. No.:	B1672383	Get Quote

These application notes provide a summary of the in vivo experimental protocols for the characterization of **GSK356278**, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following sections detail the compound's mechanism of action, present quantitative data from preclinical studies in tabular format, and outline the methodologies for key behavioral and pharmacokinetic experiments.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

GSK356278 exerts its therapeutic effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By blocking PDE4, GSK356278 leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[1][3][4][5] This activation of the cAMP/PKA pathway is crucial for neuronal functions such as synaptic plasticity, learning, and memory.[1][4] The key steps in this signaling pathway are the activation of PKA by cAMP, which then phosphorylates the cAMP-response element binding protein (CREB).[1][4] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and function.[4]





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Caption: GSK356278 inhibits PDE4, increasing cAMP levels and activating the PKA/CREB signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical and clinical studies of **GSK356278**.



Parameter	Species/Model	Value	Reference
In Vitro Potency			
PDE4B Enzyme Inhibition (pIC50)	Human Recombinant	8.8	[2]
High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50)	Human Recombinant	8.6	[2]
Preclinical Efficacy			
Anxiolytic Effect (Marmoset Human Threat Test)	Common Marmoset	Therapeutic Index >10	[2]
Cognition Enhancement (Object Retrieval Task)	Cynomolgus Macaque	Enhanced performance with no adverse effects	[2]
Preclinical Safety			
Therapeutic Index (Rodent Lung Inflammation vs. Rat Pica)	Rat	>150	[2]
Human Pharmacokinetics & Pharmacodynamics			
Oral Dose	Healthy Male Volunteers	14 mg (single dose)	[4][5]
Mean Peak Plasma Concentration (Cmax)	Healthy Male Volunteers	42.3 ng/mL	[4][5]
PDE4 Occupancy at Tmax	Healthy Male Volunteers	48%	[4][5]
In Vivo Affinity (EC50)	Healthy Male Volunteers	46 ± 3.6 ng/mL	[4][5]







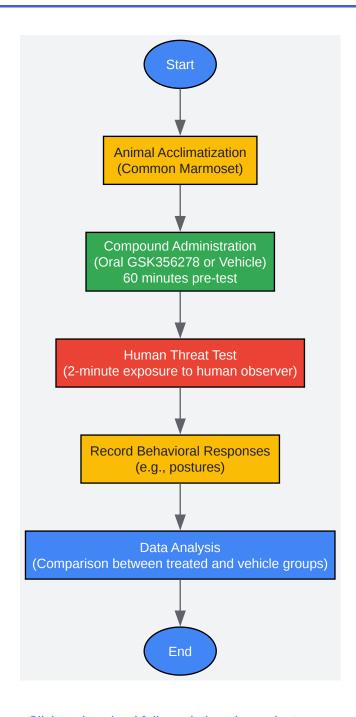
Reduction in INVALID-LINK rolipram Whole Brain VT (3h post-dose)	Healthy Male Volunteers	17%	[4][5]
Reduction in INVALID-LINK rolipram Whole Brain VT (8h post-dose)	Healthy Male Volunteers	4%	[4][5]

Experimental Protocols Anxiolytic Activity: Marmoset Human Threat Test

Objective: To assess the anxiolytic effects of **GSK356278** in a primate model of anxiety.

Experimental Workflow:





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Caption: Workflow for the Marmoset Human Threat Test to evaluate anxiolytic effects.

Methodology:

Animals: Adult common marmosets (Callithrix jacchus) are used in this behavioral paradigm.
 [6] Animals should be housed in an appropriate environment with a regular light-dark cycle and access to food and water.



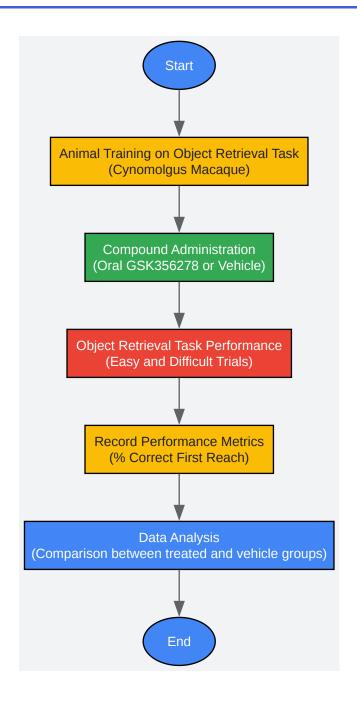
- Drug Administration: **GSK356278** is administered orally 60 minutes prior to the test.[7] A vehicle control group should be included. For comparison, the prototypical PDE4 inhibitor rolipram can be administered subcutaneously.[7]
- Human Threat Test Procedure:
 - The test is conducted in the animal's home cage to minimize stress from handling.[8]
 - A human observer stands in front of the cage, maintaining eye contact with the marmoset for a period of 2 minutes.
 - Behavioral responses, such as the number of specific postures indicative of anxiety, are recorded during the 2-minute test period.
- Data Analysis: The recorded behavioral data is analyzed to compare the responses of the GSK356278-treated group with the vehicle-treated group. A statistically significant reduction in anxiety-related behaviors in the treated group indicates an anxiolytic effect.

Cognitive Enhancement: Cynomolgus Macaque Object Retrieval Task

Objective: To evaluate the effects of **GSK356278** on executive function and cognitive performance in a non-human primate model.

Experimental Workflow:





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Caption: Workflow for the Cynomolgus Macaque Object Retrieval Task for cognitive assessment.

Methodology:

Animals: Adult cynomolgus macaques (Macaca fascicularis) are used for this task.[2]
 Animals should be appropriately housed and maintained.



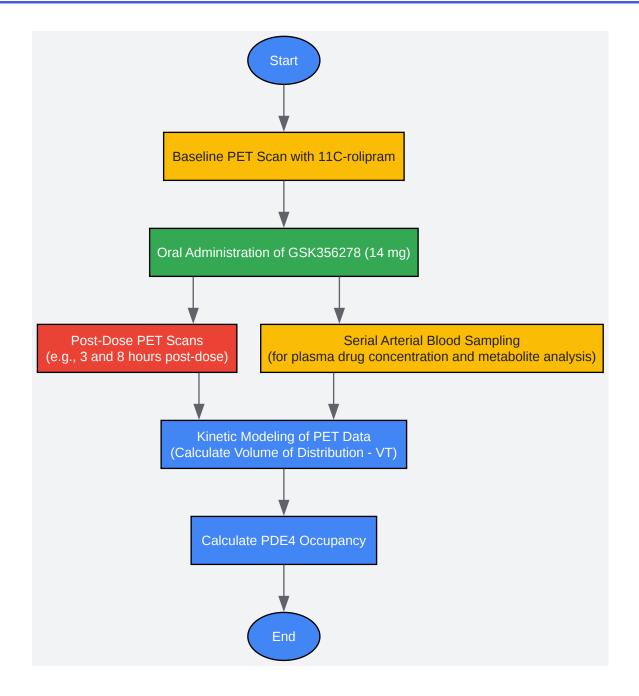
- Apparatus: The task utilizes a clear acrylic box (e.g., 5x5x5 cm) with one open side, mounted
 on the outside of the animal's home cage.[2]
- Drug Administration: **GSK356278** is administered orally prior to testing. A vehicle control is used for comparison.
- Object Retrieval Procedure:
 - A food reward (e.g., raisin, fruit piece) is placed inside the box.[2]
 - The task involves both "easy" and "difficult" trials. In easy trials, the reward is placed near
 the opening, while in difficult trials, it is placed deep within the box, requiring a more
 complex retrieval strategy.[2]
 - The orientation of the open side of the box (e.g., left, right, towards the monkey) is randomized.[2]
 - The primary endpoint is the percentage of correct retrievals of the reward on the first attempt.[2]
- Data Analysis: Performance in the GSK356278-treated group is compared to the vehicletreated group, particularly on the difficult trials, to assess for cognitive enhancement.

Human Brain PDE4 Occupancy: PET Imaging Study

Objective: To quantify the occupancy of PDE4 in the human brain by **GSK356278** using Positron Emission Tomography (PET).

Experimental Workflow:





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Caption: Workflow for the human PET imaging study to determine PDE4 occupancy.

Methodology:

- Subjects: Healthy human volunteers are recruited for this study.[4][5]
- PET Radiotracer:--INVALID-LINK---rolipram, a radiolabeled ligand that binds to PDE4, is used for imaging.[4][5]



- · Study Design:
 - A baseline PET scan is acquired before the administration of **GSK356278**.[4][5]
 - A single oral dose of GSK356278 (e.g., 14 mg) is administered. [4][5]
 - Follow-up PET scans are conducted at specific time points post-dose (e.g., 3 and 8 hours).[4][5]
- Data Acquisition and Analysis:
 - Dynamic PET emission data is collected.
 - A metabolite-corrected arterial input function is used for kinetic modeling.[4][5]
 - The volume of distribution (VT) of --INVALID-LINK---rolipram is estimated using a two-tissue compartment model.[4][5]
 - PDE4 occupancy is calculated by comparing the VT at baseline and post-dose time points.
 [5]
 - Plasma concentrations of GSK356278 are measured from blood samples to establish a relationship between drug concentration and enzyme occupancy.[5]

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